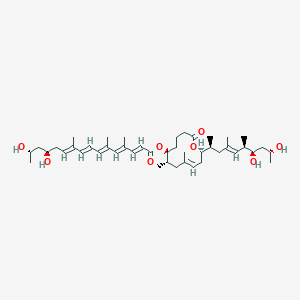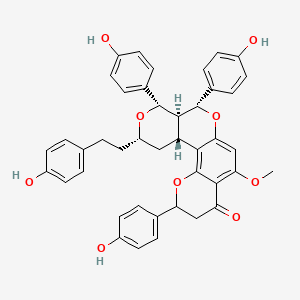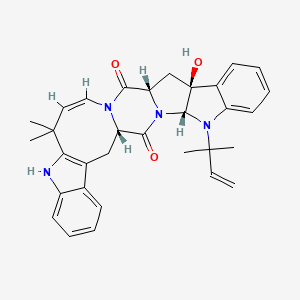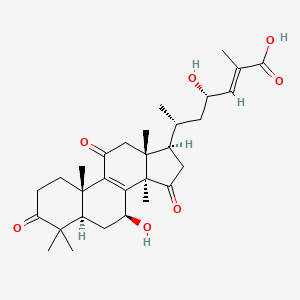
1-Oxohederagenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxohederagenin is a natural product found in the plant Juglans sinensis . It is a pentacyclic triterpenoid with the molecular formula C30H46O5 . This compound is known for its diverse biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxohederagenin typically involves the extraction from natural sources, such as the leaves and twigs of Juglans sinensis . The extraction process often uses methanolic solvents to isolate the compound from the plant material .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic organic chemistry may provide alternative routes for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: 1-Oxohederagenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-Oxohederagenin has a wide range of applications in scientific research :
Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.
Biology: The compound exhibits various biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research suggests potential therapeutic applications in treating diseases such as cancer and inflammation.
Industry: It may be used in the development of pharmaceuticals and natural product-based formulations.
Mechanism of Action
The mechanism of action of 1-Oxohederagenin involves its interaction with specific molecular targets and pathways . It acts as a Bronsted acid, donating protons to acceptor molecules . The compound’s biological activities are mediated through its ability to modulate signaling pathways and gene expression related to inflammation and cancer.
Comparison with Similar Compounds
Oleanolic Acid: Another pentacyclic triterpenoid with similar biological activities.
Ursolic Acid: Known for its anti-inflammatory and anticancer properties.
Betulinic Acid: Exhibits anticancer and antiviral activities.
Uniqueness: 1-Oxohederagenin is unique due to its specific structural features and the presence of hydroxyl and oxo groups at distinct positions, which contribute to its diverse biological activities .
Properties
Molecular Formula |
C30H46O5 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(4aS,6aS,6aS,6bR,8aS,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-25(2)11-13-30(24(34)35)14-12-27(4)18(19(30)16-25)7-8-21-28(27,5)10-9-20-26(3,17-31)22(32)15-23(33)29(20,21)6/h7,19-22,31-32H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21-,22-,26-,27+,28+,29-,30-/m0/s1 |
InChI Key |
BYWZDPHXZQSASO-DLRRJOOFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@H](CC(=O)[C@@]3([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)O)(C)CO |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Hydroxy-phenyl)-ethyl]-2-methyl-butyramide](/img/structure/B1246014.png)
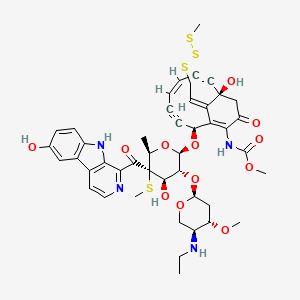
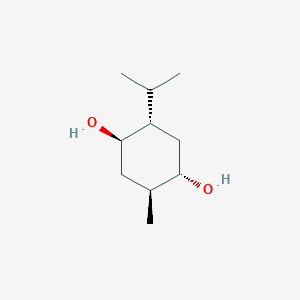
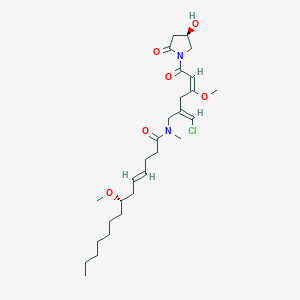
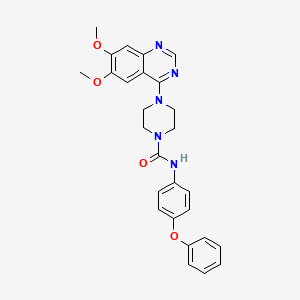
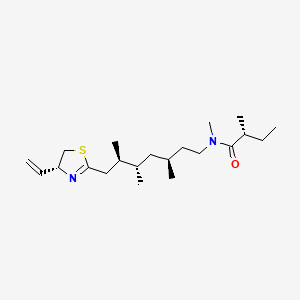
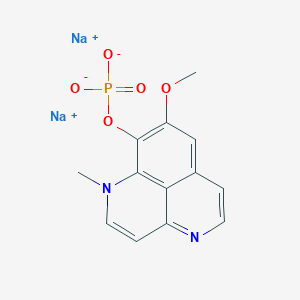
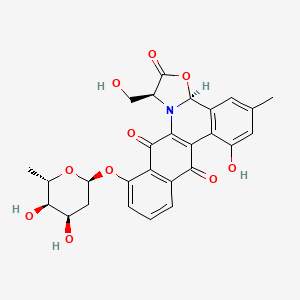
![(1S,4R,7S,8aR)-4-[(2E,4E)-6,8-dimethyldeca-2,4-dienoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1246028.png)
